6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-7-6-12-15(9-22)28-19(16(12)17(20)24)21-18(25)11-4-5-13(26-2)14(8-11)27-3/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATOZPPZSXLJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The thieno[2,3-c]pyridine framework is particularly noted for its ability to interact with biological targets effectively. The compound's synthesis can be summarized as follows:
- Starting Materials : The synthesis begins with 3,4-dimethoxybenzoic acid and other reagents such as acetic anhydride and coupling agents.
- Reactions : Key reactions include amidation and cyclization processes that form the thieno[2,3-c]pyridine core.
- Purification : Final products are purified using column chromatography to achieve high purity suitable for biological testing.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Recent studies have demonstrated that related compounds inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Receptors : The compound may interact with various receptors such as α2-adrenoceptors and human phenylethanolamine N-methyltransferase (hPNMT), contributing to its pharmacological effects .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds in the literature:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6-Acetyl-2-(3,4-dimethoxybenzamido) | HepG2 | 6.24 | Inhibition of tubulin polymerization |
| 2-(3,4-Dimethoxybenzamido)-4-methoxycinnamide-quinoline | HepG2 | 2.46 | Induction of apoptosis through caspase activation |
| 2-(3,4-Dimethoxybenzamido)-cinnamide | Various | 15.71-26.93 | Antiproliferative effects |
Case Studies
- HepG2 Cell Line Study : In vitro studies on HepG2 cells showed that the compound induced significant apoptosis characterized by an increase in active caspase-9 levels . The study indicated a marked increase in G/M phase cell distribution and a decrease in G1/S phase distribution.
- Inhibition Studies : A comparative study highlighted that compounds similar to 6-acetyl derivatives exhibited IC50 values ranging from 2.46 μM to over 40 μM against various cancer cell lines. The most potent analogs were shown to inhibit tubulin polymerization by over 80%, suggesting strong potential as anticancer agents .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in 7b) may enhance binding to hydrophobic pockets in target proteins .
- Dimethoxy groups could improve solubility and hydrogen-bond interactions compared to simpler amino substituents .
Substituent Variations at Position 6
The acetyl group at position 6 is a common feature, but alternative substituents impact activity:
†Calculated based on formula C₂₁H₂₅N₃O₅S.
Key Observations :
- Acetyl groups balance hydrophobicity and steric demands, optimizing pharmacokinetic profiles.
TNF-α Inhibition
Compounds with the tetrahydrothieno[2,3-c]pyridine scaffold show promise in suppressing TNF-α production :
Key Insights :
- Carboxamide at position 3 correlates with higher activity compared to ester derivatives .
- The dimethoxybenzamido group may synergize with the acetyl moiety to enhance target engagement.
Anti-Mycobacterial Activity
3D-QSAR models for 2,6-disubstituted analogs highlight critical structural determinants :
- Hydrophobic substituents at position 2 improve activity against Mycobacterium tuberculosis.
- Electron-donating groups (e.g., methoxy in the target compound) align with favorable steric and electrostatic fields in CoMFA models.
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reaction Type | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | DMF | 80–90 | K₂CO₃ | 65–70 |
| 2 | Acetylation | THF | 0–5 (ice bath) | Acetyl chloride | 80–85 |
Advanced Question: How can computational methods resolve contradictions in reported biological activity data?
Answer:
Discrepancies in biological activity (e.g., conflicting IC₅₀ values in neurotransmitter modulation studies) may arise from differences in assay conditions or molecular conformation. Molecular docking simulations can predict binding affinities to target receptors (e.g., dopamine or serotonin receptors) by analyzing 3D conformations of the compound. Density Functional Theory (DFT) calculations assess electronic properties of substituents (e.g., 3,4-dimethoxy groups), which influence receptor interactions . Cross-validation with experimental data (e.g., in vitro kinase assays) is critical to reconcile contradictions .
Basic Question: What analytical techniques are most reliable for structural characterization?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the acetyl group (δ ~2.1 ppm for CH₃) and aromatic protons from the dimethoxybenzamido moiety (δ ~6.8–7.2 ppm) .
- X-ray Crystallography : Provides unambiguous confirmation of the fused thieno-pyridine ring system and substituent geometry .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Advanced Question: How can reaction kinetics be modeled to improve yield in large-scale synthesis?
Answer:
Reaction path search methods (e.g., using quantum chemical calculations) identify rate-limiting steps and transition states. For example, the acetylation step may follow pseudo-first-order kinetics, requiring optimization of reagent stoichiometry. Microkinetic modeling combined with experimental data (e.g., HPLC monitoring) refines parameters like activation energy (Eₐ) and pre-exponential factors. This approach reduces trial-and-error experimentation, as demonstrated in ICReDD’s workflow .
Q. Table 2: Kinetic Parameters for Acetylation Step
| Parameter | Value | Method |
|---|---|---|
| Eₐ | 45 kJ/mol | DFT |
| k (25°C) | 0.12 min⁻¹ | HPLC |
Basic Question: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Receptor Binding Assays : Radioligand displacement assays (e.g., for GPCRs like dopamine D₂ receptors) quantify affinity (Ki) .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) measure IC₅₀ using Ellman’s reagent .
- Cell Viability Assays : MTT or resazurin assays assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Question: How do substituent electronic effects influence reactivity in derivatization?
Answer:
The 3,4-dimethoxybenzamido group exerts electron-donating effects (+M), activating the pyridine ring for electrophilic substitution. In contrast, the acetyl group is electron-withdrawing (-I), directing reactions to specific positions. Hammett σ constants predict substituent influence: σₘ (methoxy) = -0.12, σₚ (acetyl) = +0.50. This polarity gradient must be accounted for when designing derivatives (e.g., halogenation or sulfonation) .
Basic Question: What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- pH Adjustment : The carboxamide group (pKa ~3.5) can be ionized in slightly basic buffers (pH 7.4) .
- Prodrug Design : Esterification of the carboxamide improves membrane permeability .
Advanced Question: How can machine learning predict novel derivatives with enhanced bioactivity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models trained on existing data (e.g., IC₅₀ values from kinase assays) identify critical descriptors like lipophilicity (logP), polar surface area, and H-bond donors. Generative adversarial networks (GANs) propose novel derivatives with optimized properties, validated via molecular dynamics simulations for target binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
